molecular formula C15H14N2O4 B5149380 N-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B5149380
M. Wt: 286.28 g/mol
InChI Key: FIMBVKQVTQTIGY-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that falls within the scope of organic and medicinal chemistry, often involved in the synthesis of polymers and pharmaceuticals. Its structure and reactivity make it a candidate for various applications, including material science and drug development, excluding its use and dosage information as per the request.

Synthesis Analysis

An efficient synthesis approach for N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides involves reactions with enolate salts, showcasing a method to generate analogs of known pharmaceuticals. The structural characterization of these compounds has been confirmed through spectroscopic and X-ray diffraction studies (Yermolayev et al., 2008).

Molecular Structure Analysis

The molecular structure of derivatives and related compounds often incorporates spectroscopic techniques for confirmation. For instance, the synthesis of quinoxaline derivatives and their structural verification through physicochemical properties, including UV and NMR spectroscopy, exemplifies the importance of rigorous analysis in understanding the compound's framework (Matsui, 2001).

Chemical Reactions and Properties

The compound’s reactivity and interaction with various chemical agents underline its versatility. For example, reactions involving chloroacetyl chloride and the subsequent formation of N-chloroacetyl derivatives highlight the compound’s potential for further chemical transformations leading to new quinoline derivatives (Atalla et al., 1995).

Physical Properties Analysis

Investigations into the compound’s physical properties, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. However, specific studies on these aspects for N-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide were not found in the provided papers.

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interactions with biological targets, are foundational to its potential applications in drug discovery and development. The synthesis and mutagenicity of related quinoline derivatives offer insight into their chemical behavior and interactions at the molecular level (Snyderwine et al., 1987).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-5-1-4-12-10(13)7-11(15(20)17-12)14(19)16-8-9-3-2-6-21-9/h2-3,6-7H,1,4-5,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMBVKQVTQTIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CO3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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